molecular formula C20H24O B14182714 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene CAS No. 920975-00-4

1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene

Katalognummer: B14182714
CAS-Nummer: 920975-00-4
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: PFOSDJFIESWHFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxyocta-1,3-dienyl group

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate ethoxyocta-1,3-dienyl precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, dehalogenation, and coupling reactions. Industrial production methods may utilize large-scale reactors and optimized conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the ethoxyocta-1,3-dienyl group are replaced with other groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxyocta-1,3-dien-1-YL)naphthalene can be compared with other similar compounds, such as:

    1-(4-Methoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Butoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a butoxy group instead of an ethoxy group.

    1-(4-Hexoxyocta-1,3-dien-1-YL)naphthalene: Similar structure but with a hexoxy group instead of an ethoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent groups .

Eigenschaften

CAS-Nummer

920975-00-4

Molekularformel

C20H24O

Molekulargewicht

280.4 g/mol

IUPAC-Name

1-(4-ethoxyocta-1,3-dienyl)naphthalene

InChI

InChI=1S/C20H24O/c1-3-5-14-19(21-4-2)15-9-13-18-12-8-11-17-10-6-7-16-20(17)18/h6-13,15-16H,3-5,14H2,1-2H3

InChI-Schlüssel

PFOSDJFIESWHFK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CC=CC1=CC=CC2=CC=CC=C21)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.